Mollicellin c belongs to the class of organic compounds known as depsides and depsidones. These are polycyclic compounds that is either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone). Mollicellin c is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, mollicellin c is primarily located in the membrane (predicted from logP).
Mollicellin C
CAS No.: 68436-82-8
Cat. No.: VC0535947
Molecular Formula: C22H20O8
Molecular Weight: 412.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68436-82-8 |
|---|---|
| Molecular Formula | C22H20O8 |
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | 4,9-dihydroxy-3-methoxy-1,7-dimethyl-2-(3-methylbut-2-enoyl)-6-oxobenzo[b][1,4]benzodioxepine-10-carbaldehyde |
| Standard InChI | InChI=1S/C22H20O8/c1-9(2)6-14(25)16-11(4)18-21(17(26)20(16)28-5)30-22(27)15-10(3)7-13(24)12(8-23)19(15)29-18/h6-8,24,26H,1-5H3 |
| Standard InChI Key | RPSLZGPKLQLZGH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3O)OC)C(=O)C=C(C)C)C)C=O)O |
| Canonical SMILES | CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3O)OC)C(=O)C=C(C)C)C)C=O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Formula
Mollicellin C is classified as a depsidone derivative with the molecular formula C₂₂H₂₀O₈ and a molecular weight of 412.39 g/mol . Its IUPAC name, 4,9-dihydroxy-3-methoxy-1,7-dimethyl-2-(3-methylbut-2-enoyl)-6-oxobenzo[b][1,benzodioxepine-10-carbaldehyde, reflects its polycyclic architecture featuring fused benzodioxepine and chromenone systems . The compound’s SMILES string, CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3O)OC)C(=O)C=C(C)C)C)C=O)O, provides a detailed representation of its connectivity, including methoxy, methyl, and prenylated acyl substituents .
Spectroscopic and Computational Characterization
The structural confirmation of Mollicellin C relies on advanced spectroscopic techniques such as 1D/2D NMR and high-resolution mass spectrometry (HR-MS). Key spectral features include:
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¹H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and aldehyde protons (δ 9.8–10.2 ppm).
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¹³C NMR: Carbonyl resonances (δ 170–200 ppm) and aromatic carbons (δ 100–160 ppm) .
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HR-ESI-MS: A pseudomolecular ion peak at m/z 413.12308 ([M+H]⁺), consistent with the molecular formula .
Predicted collision cross-section (CCS) values for Mollicellin C adducts, calculated using ion mobility spectrometry, range from 194.9 Ų ([M+Na-2H]⁻) to 206.9 Ų ([M+Na]⁺) . These values aid in differentiating Mollicellin C from structurally similar depsidones in complex mixtures.
Table 1: Predicted Collision Cross Sections of Mollicellin C Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 413.12308 | 196.6 |
| [M+Na]⁺ | 435.10502 | 206.9 |
| [M+NH₄]⁺ | 430.14962 | 199.5 |
| [M-H]⁻ | 411.10852 | 198.0 |
Biosynthetic Origins and Fungal Sources
Mollicellin C is produced by endophytic fungi, particularly species within the Chaetomium genus. These fungi colonize plant tissues, such as Eucalyptus exserta, and synthesize depsidones as part of their chemical defense arsenal . The biosynthesis likely proceeds via the polyketide pathway, where iterative condensation of acetyl-CoA units forms the aromatic core, followed by oxidative coupling and prenylation . The presence of a 3-methylbut-2-enoyl moiety suggests involvement of prenyltransferases, which are common in fungal secondary metabolism .
Structural Comparison with Related Depsidones
Mollicellin C shares a scaffold with other Mollicellins (e.g., Mollicellins O–R, F, and H), which differ in substituents and oxidation states . For instance:
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Mollicellin F (C₂₁H₁₇ClO₈) contains a chlorine atom at C-9 and lacks the methoxy group present in Mollicellin C .
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Mollicellin H features a hydroxyl group at C-13 instead of the aldehyde found in Mollicellin C, correlating with its enhanced antibacterial activity .
These structural variations critically influence bioactivity profiles. For example, the aldehyde group in Mollicellin C may participate in Schiff base formation with microbial enzymes, a mechanism observed in related antifungal agents .
Analytical and Synthetic Challenges
The complexity of Mollicellin C poses challenges for synthesis and purification:
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Stereochemical Control: The cis-dihydroxylation at C-3 and C-4 requires asymmetric catalysis .
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Chromatographic Resolution: Reverse-phase HPLC with C18 columns and acetonitrile-water gradients is typically employed .
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Stability: The aldehyde group may undergo oxidation, necessitating inert storage conditions .
Future Directions and Research Gaps
Key unanswered questions include:
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Mechanistic Studies: Elucidating Mollicellin C’s molecular targets in bacterial or cancer cells.
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Structure-Activity Relationships: Systematic modification of substituents to optimize potency.
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In Vivo Efficacy: Evaluating pharmacokinetics and toxicity in animal models.
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